3,4-dihydroquinazoline-6-carboxylic acid
Description
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (CAS: 33986-75-3) is a quinazoline derivative with the molecular formula C₉H₆N₂O₃ and a molar mass of 190.16 g/mol . Its structure features a fused benzene and pyrimidine ring system (quinazoline core), with a carboxylic acid group at position 6 and a keto group at position 4. This compound is synthesized via reactions involving anthranilic acid derivatives under controlled conditions, followed by purification via recrystallization or chromatography .
The carboxylic acid and keto substituents in this compound enhance its reactivity, making it a versatile building block for synthesizing more complex derivatives in drug discovery .
Properties
CAS No. |
2648957-39-3 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Passerini/Staudinger/Aza-Wittig Reaction Sequence
Starting Materials: 2-azidobenzaldehydes, benzoic acid, and isocyanides.
-
Diethyl Oxalate Method
Starting Materials: Anthranilamide and diethyl oxalate.
Reaction Conditions: Anthranilamide is treated with excess diethyl oxalate under reflux for 8 hours, followed by treatment with potassium hydroxide in ethanol to produce 3,4-dihydroquinazoline-6-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of quinazoline derivatives with higher oxidation states.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can convert the quinazoline ring to a dihydroquinazoline structure.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base or under acidic conditions.
Major Products
Oxidation: Quinazoline derivatives with ketone or aldehyde functionalities.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents.
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its anticancer properties.
- Evaluated for its potential as an antiviral and antifungal agent.
-
Industry
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes such as kinases and proteases.
- Receptors involved in cellular signaling pathways.
-
Pathways Involved
- Inhibition of enzyme activity by binding to the active site.
- Modulation of receptor activity leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 3,4-dihydroquinazoline-6-carboxylic acid and its analogs:
Physicochemical Properties
- Solubility : The parent compound has moderate aqueous solubility, whereas chloro and methoxy derivatives exhibit varied solubility due to substituent polarity. For example, methoxy groups enhance solubility in organic solvents .
- Stability : The chloro derivative’s stability is influenced by the reactive C2-Cl bond, requiring careful storage .
Key Differences and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, keto) enhance binding to enzymatic targets.
- Electron-donating groups (e.g., -OCH₃) improve solubility and bioavailability.
Core Modifications: Quinoxaline derivatives (benzene + pyrazine) exhibit distinct electronic properties compared to quinazolines (benzene + pyrimidine), altering target specificity .
Bioactivity :
- Chloro and dioxo derivatives show superior anticancer and enzyme inhibitory activities compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
